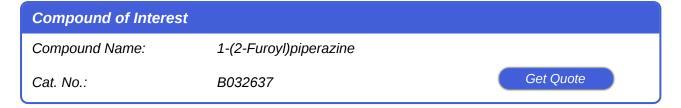


Application Notes and Protocols: Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **1-(2-Furoyl)piperazine** hydrochloride, a versatile intermediate compound with significant applications in pharmaceutical research and development. This document outlines the chemical properties, a step-by-step synthesis protocol, and relevant biological context.

Chemical and Physical Properties

1-(2-Furoyl)piperazine hydrochloride is a dual heterocyclic compound, incorporating a furan ring and a piperazine core, presented as a hydrochloride salt.[1] The hydrochloride form enhances its stability and handling properties.[1] It serves as a valuable building block in the synthesis of various bioactive molecules, particularly in the fields of neuroscience and oncology.[2]



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₂ N ₂ O ₂ ·HCl | [2][3] |
| Molecular Weight | 216.67 g/mol | [2][3][4] |
| Appearance | White to light yellow or light orange crystalline powder | [2][3] |
| Purity | >98.0% (HPLC) | [2][3] |
| Melting Point | 204 - 209 °C | [2] |
| Solubility | The hydrochloride salt form enhances solubility. | [2] |

Experimental Protocol: Synthesis of 1-(2-Furoyl)piperazine Hydrochloride

This protocol is based on the acylation of piperazine with 2-furoyl chloride. The synthesis involves two main stages: the formation of the free base, **1-(2-furoyl)piperazine**, followed by its conversion to the hydrochloride salt.

Materials:

- Piperazine hexahydrate
- 2-Furoyl chloride
- Hydrochloric acid (6N)
- Sodium hydroxide (10% solution)
- Chloroform
- Magnesium sulfate (anhydrous)
- Hydrogen chloride (gas)



Procedure:

Part 1: Synthesis of **1-(2-Furoyl)piperazine** (Free Base)[5]

- Dissolution and pH Adjustment: Dissolve 194 g (1 mole) of piperazine hexahydrate in 250 ml
 of water. Acidify the solution to a pH of 4.5 using 6N hydrochloric acid.
- Acylation Reaction: To the acidified solution, add 130.5 g (1 mole) of 2-furoyl chloride.
 Concurrently, add a 10% sodium hydroxide solution at a rate that maintains the pH of the reaction mixture at 4.5.
- Reaction Time: Continue the addition and maintain the pH for 1 hour.
- Basification: After 1 hour, make the solution basic by adjusting the pH to 8.5 with a 10% sodium hydroxide solution.
- Extraction: Continuously extract the reaction mixture with chloroform for 36 hours.
- Drying and Filtration: Dry the chloroform extract over anhydrous magnesium sulfate and then filter.
- Purification: Distill the filtrate to obtain 1-(2-furoyl)piperazine. The expected boiling point is 132°-138°C at 0.6 mm Hg, and the melting point is 69°-70°C. This should yield approximately 108.2 g (60%) of the product.[5]

Part 2: Formation of **1-(2-Furoyl)piperazine** Hydrochloride[6]

- Dissolution: Dissolve the crude **1-(2-furoyl)piperazine** obtained from the extraction in an inert organic solvent such as chloroform.
- Precipitation: Pass dry hydrogen chloride gas through the solution.
- pH Control: Carefully monitor the pH and continue passing HCl gas until a pH value of 7-6 is reached. This will precipitate the pure hydrochloride salt.
- Isolation: Isolate the precipitate by filtration.
- Drying: Dry the isolated solid to obtain pure **1-(2-furoyl)piperazine** hydrochloride.





Visualized Experimental Workflow



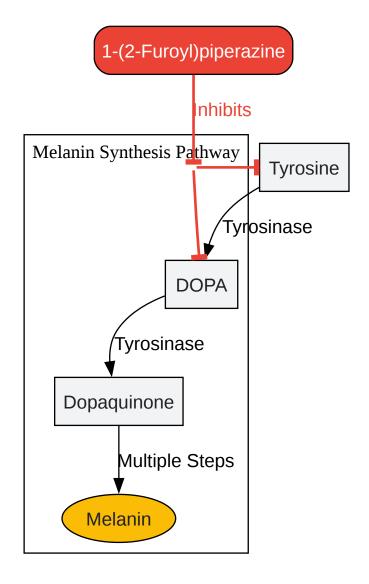
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Caption: Workflow for the synthesis of 1-(2-Furoyl)piperazine hydrochloride.

Biological Context: Inhibition of Melanin Synthesis

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, a key enzyme in the production of melanin.[7] This inhibitory action makes it a compound of interest for research into hyperpigmentation disorders. The following diagram illustrates the melanin synthesis pathway and the point of inhibition.





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